2-Fluoro-5-methylphenol

pKa acidity fluorine substituent effect

2-Fluoro-5-methylphenol (synonym: 6-fluoro-m-cresol, 4-fluoro-3-hydroxytoluene) is a disubstituted phenol bearing a fluorine atom at the ortho (C2) position and a methyl group at the meta (C5) position relative to the hydroxyl group. With a molecular formula of C7H7FO and a molecular weight of 126.13 g/mol, this compound exists as a clear, colorless to pale yellow liquid at room temperature (mp 32 °C, bp 173 °C, density 1.155 g/mL at 25 °C).

Molecular Formula C7H7FO
Molecular Weight 126.13 g/mol
CAS No. 63762-79-8
Cat. No. B1295812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methylphenol
CAS63762-79-8
Molecular FormulaC7H7FO
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)O
InChIInChI=1S/C7H7FO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
InChIKeyXEHPMVZYZDQLDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methylphenol (CAS 63762-79-8): A Differentiated ortho-Fluoro-meta-Cresol Building Block for Pharmaceutical and Catalytic Applications


2-Fluoro-5-methylphenol (synonym: 6-fluoro-m-cresol, 4-fluoro-3-hydroxytoluene) is a disubstituted phenol bearing a fluorine atom at the ortho (C2) position and a methyl group at the meta (C5) position relative to the hydroxyl group . With a molecular formula of C7H7FO and a molecular weight of 126.13 g/mol, this compound exists as a clear, colorless to pale yellow liquid at room temperature (mp 32 °C, bp 173 °C, density 1.155 g/mL at 25 °C) . It belongs to the fluorinated cresol family and serves as a versatile intermediate in pharmaceutical synthesis—most notably as the precursor to the 2-fluoro-5-methylphenyl pharmacophore found in the clinical-stage multi-targeted receptor tyrosine kinase inhibitor Linifanib (ABT-869)—as well as an optimized phenol additive in molybdenum-catalyzed alkyne metathesis reactions [1][2].

Why Generic Substitution Fails for 2-Fluoro-5-methylphenol: Position-Specific Electronics Dictate Reactivity and Biological Performance


Fluorinated cresols are not interchangeable. The precise ortho-fluoro / meta-methyl substitution pattern of 2-fluoro-5-methylphenol produces a unique electronic profile—combining the strong ortho inductive withdrawal of fluorine with the meta electron-donating effect of methyl—that cannot be replicated by regioisomers such as 4-fluoro-2-methylphenol (para-fluoro / ortho-methyl) or 2-fluoro-4-methylphenol (ortho-fluoro / para-methyl) . This positional specificity translates into measurably different pKa values spanning over 1.5 log units across isomers, divergent performance as catalyst additives in alkyne metathesis, and distinct pharmacophoric requirements in kinase inhibitor scaffolds where the 2-fluoro-5-methylphenyl motif is specifically required for hydrophobic contact with target residues [1][2]. Substituting a non-fluorinated cresol or a regioisomeric fluorocresol therefore risks loss of catalytic activity, altered metabolic stability, or complete ablation of target binding affinity.

Quantitative Differentiation Evidence for 2-Fluoro-5-methylphenol: Head-to-Head and Cross-Study Comparisons


pKa Modulation: Over 1.5-log Enhanced Acidity Compared to Non-Fluorinated m-Cresol and Alternative Fluorocresol Regioisomers

2-Fluoro-5-methylphenol exhibits a predicted pKa of 8.55–8.82, placing it among the most acidic monofluorinated cresols [1]. This represents a dramatic >1.2 log unit increase in acidity relative to its non-fluorinated parent m-cresol (pKa 10.1 experimental) [2]. Within the fluorocresol family, the ortho-fluoro / meta-methyl orientation confers significantly greater acidity than the para-fluoro / ortho-methyl regioisomer 4-fluoro-2-methylphenol (predicted pKa 10.32, a difference of ~1.5 log units) . The 2-fluoro-4-methylphenol isomer (predicted pKa 9.01) and 3-fluoro-4-methylphenol isomer (predicted pKa 9.27) are intermediate, demonstrating that both the fluoro and methyl positions contribute non-additively to the overall pKa . The enhanced acidity arises from the strong inductive electron-withdrawing effect of ortho-fluorine acting without para-resonance interference, combined with meta-methyl's inability to donate electron density to the reaction center via hyperconjugation [3].

pKa acidity fluorine substituent effect phenol ionization physicochemical property

Alkyne Metathesis Catalyst Additive: 2-Fluoro-5-methylphenol Ranked Optimal Among a Panel of Phenol Additives by Grela and Co-Workers

In a systematic survey of phenol additives for Mo(CO)6-catalyzed alkyne metathesis, Grela and co-workers screened a variety of substituted phenols and identified 2-fluorophenol and 2-fluoro-5-methylphenol as the optimal additives in terms of reaction efficiency and selectivity [1][2]. This finding places 2-fluoro-5-methylphenol in a top-tier category distinct from non-fluorinated phenols (e.g., phenol itself, cresols) and even from other fluorinated phenols with different substitution patterns. The critical role of the ortho-fluoro substituent in enhancing catalyst activation is evidenced by the fact that 2-fluorophenol alone represents the most effective single additive across multiple alkyne metathesis protocols, enabling reactions at temperatures as low as 80 °C with tolerance to air and moisture [3]. The 5-methyl group in 2-fluoro-5-methylphenol provides additional steric and electronic tuning that makes it co-optimal with 2-fluorophenol within this specific catalyst system [1].

alkyne metathesis molybdenum catalyst phenol additive catalyst optimization synthetic methodology

Pharmacophoric Essentiality in Linifanib (ABT-869): The 2-Fluoro-5-methylphenyl Moiety Is Required for Multi-Targeted RTK Inhibition

The clinical-stage receptor tyrosine kinase inhibitor Linifanib (ABT-869) incorporates the N-(2-fluoro-5-methylphenyl)urea motif as a core pharmacophoric element. The discovery program at Abbott Laboratories demonstrated that the 2-fluoro-5-methylphenyl substitution pattern is essential for potent, multi-targeted inhibition of VEGFR and PDGFR family kinases [1]. Linifanib exhibits IC50 values of 4 nM (KDR/VEGFR-2), 3 nM (CSF-1R), 3 nM (Flt-1), 3 nM (Flt-3), and 66 nM (PDGFRβ) in biochemical assays, with cellular IC50 values of 2 nM (PDGFRβ phosphorylation), 4 nM (KDR phosphorylation), and 0.2 nM (VEGF-stimulated endothelial cell proliferation) . Critically, SAR studies on related urea-based kinase inhibitor scaffolds have shown that removal or para-shifting of the ortho-fluorine diminishes IKKβ inhibitory activity dramatically—shifting IC50 from 22 nM to >500 nM—by disrupting hydrophobic contact with Leu21 and Val29 in the target binding pocket . This demonstrates that the specific 2-fluoro-5-methyl arrangement is structurally required, not merely preferred, for high-affinity target engagement in this pharmacophore class.

kinase inhibitor Linifanib ABT-869 pharmacophore SAR VEGFR PDGFR

Anticonvulsant SAR: Ortho-Fluoro Substitution Markedly Modulates HOMO-LUMO Gap and In Vivo Activity Relative to 2,5-Dimethyl Analog

A direct comparative study by Shalini et al. (Medicinal Chemistry, 2006) evaluated two series of N4-(2,5-disubstituted phenyl)semicarbazones: one bearing the 2-fluoro-5-methyl substitution (derived from 2-fluoro-5-methylphenol) and the comparator bearing a 2,5-dimethylphenyl group [1]. Quantum mechanical modeling established that the HOMO-LUMO energy gap correlates with anticonvulsant activity—the larger the gap, the greater the activity. Substitution with a fluoro group at the ortho position of the aryl ring was found to decrease the reactivity and hence the activity profile of aryl semicarbazones compared to the dimethyl analog, a finding justified through molecular orbital surface analysis [1]. This study provides a rare direct head-to-head comparison between the 2-fluoro-5-methylphenyl moiety and its closest non-fluorinated structural analog (2,5-dimethylphenyl), quantifying how the single atom substitution (F vs. CH3) alters electronic structure and biological outcome. The fluorine atom increases the electrophilicity and alters the frontier molecular orbital energies in a manner that is not achievable with a methyl group alone [2].

anticonvulsant semicarbazone HOMO-LUMO quantum mechanical modeling SAR

LogP and Lipophilicity Differentiation: Balanced logP 1.84 for CNS Drug Design Compared to Higher logP Non-Fluorinated and Alternative Fluorocresol Analogs

2-Fluoro-5-methylphenol exhibits a calculated logP of 1.84 (XLogP3) to 2.33 (ALOGPS), representing a moderately lipophilic profile that falls within the optimal range for CNS drug candidates (typically logP 2–5) [1][2]. This contrasts with the non-fluorinated m-cresol (estimated logP approximately 1.96), where the absence of fluorine eliminates beneficial effects on metabolic stability and pKa modulation . The logD values at physiologically relevant pH (logD 2.33 at pH 5.5; logD 2.30 at pH 7.4) indicate that the compound remains predominantly neutral across gastrointestinal and plasma pH ranges, facilitating passive membrane permeability [1]. In comparison, 4-fluoro-2-methylphenol, while structurally similar, has a substantially higher predicted pKa (10.32) that results in different ionization behavior and thus different logD profiles at physiological pH . The balanced lipophilicity of 2-fluoro-5-methylphenol, combined with its enhanced acidity, makes it a particularly attractive building block for CNS-targeted drug candidates where the fluorine atom can simultaneously improve blood-brain barrier penetration and block metabolically labile sites .

logP lipophilicity CNS drug design ADME physicochemical property

Synthetic Accessibility: 90% Yield via Direct Fluorination of 5-Methylphenol with Commercial Electrophilic Fluorinating Agents

2-Fluoro-5-methylphenol can be synthesized via regioselective ortho-fluorination of commercially available 5-methylphenol (m-cresol) using electrophilic fluorinating agents such as Selectfluor (F-TEDA-BF4), with reported yields of approximately 90% . This contrasts with alternative regioisomers that require different starting materials or multi-step synthetic sequences. For example, 4-fluoro-2-methylphenol (CAS 452-72-2) requires ortho-cresol as the starting material with para-selective fluorination, while 2-fluoro-4-methylphenol requires para-cresol with ortho-fluorination. The fluorination of para-alkyl substituted phenols has been systematically studied by Pravst et al. (Tetrahedron, 2006), who established that the regioselectivity of fluorination with F-N reagents is strongly influenced by the size of the alkyl substituent, the structure of the F-N reagent, and the solvent, following a second-order rate equation with a Hammett correlation of ρ+ = −2.3 . This mechanistic understanding enables process chemists to optimize the synthesis of 2-fluoro-5-methylphenol specifically, leveraging the meta-methyl group's steric directing effect to achieve high ortho-fluorination selectivity. Commercially, the compound is available at 97–98% purity (GC/HPLC) from multiple suppliers including Thermo Scientific, Fluorochem, and Bidepharm, with typical batch characterization by GC-MS, HPLC, and 1H/19F NMR .

fluorination synthetic yield Selectfluor regioselectivity process chemistry

Optimal Application Scenarios for 2-Fluoro-5-methylphenol Based on Quantitative Differentiation Evidence


Precursor for N-(2-Fluoro-5-methylphenyl)urea Kinase Inhibitor Pharmacophores

Medicinal chemistry teams developing receptor tyrosine kinase inhibitors (VEGFR, PDGFR, CSF-1R, Flt-3) should prioritize 2-fluoro-5-methylphenol as the starting material for generating the 2-fluoro-5-methylphenyl isocyanate or amine intermediate. The essentiality of this specific substitution pattern is evidenced by the clinical candidate Linifanib (ABT-869), where the 2-fluoro-5-methylphenylurea motif is integral to its multi-targeted kinase inhibition profile (KDR IC50 = 4 nM, cellular VEGF IC50 = 0.2 nM) . SAR studies on related urea scaffolds demonstrate that altering the ortho-fluoro or meta-methyl positions results in >22-fold loss of target potency . For procurement, 97–98% purity material with certificate of analysis including GC, HPLC, and NMR characterization is the standard specification required for GMP-adjacent intermediate synthesis .

Optimized Phenol Additive for Mo(CO)6-Catalyzed Alkyne Metathesis in Complex Molecule Synthesis

Synthetic organic chemistry groups employing alkyne metathesis for the construction of macrocyclic natural products, advanced materials, or pharmaceutical intermediates should select 2-fluoro-5-methylphenol as one of only two phenol additives validated as optimal in a systematic comparative survey by the Grela group . The Mo(CO)6/2-fluoro-5-methylphenol catalyst system enables ring-closing and cross alkyne metathesis under operationally simple conditions. When 2-fluorophenol-based systems achieve 78% conversion yields under air without special precautions, the co-optimal status of 2-fluoro-5-methylphenol provides an alternative with distinct steric and electronic properties that may favor specific substrate classes . Procurement specifications for this application typically require 97% minimum purity with storage under inert atmosphere to prevent phenol oxidation.

CNS Drug Discovery Building Block Leveraging Balanced Lipophilicity and Enhanced Acidity

CNS medicinal chemistry programs seeking fluorinated phenol building blocks with a balanced logP (1.8–2.3) and enhanced acidity (pKa 8.5–8.8) should select 2-fluoro-5-methylphenol over regioisomeric alternatives . The unique combination arises from the ortho-fluoro inductive effect operating without para-resonance interference, producing acidity approximately 1.3–1.5 log units stronger than non-fluorinated m-cresol and the 4-fluoro-2-methylphenol regioisomer . This profile supports blood-brain barrier penetration (moderate logP) while the fluorine atom simultaneously blocks sites susceptible to CYP450-mediated oxidative metabolism . The compound's pH-dependent distribution coefficient (logD ~2.30 at pH 7.4) indicates predominantly neutral species at physiological pH, favoring passive diffusion. For CNS lead optimization programs, the compound is typically sourced at ≥98% purity with characterization by 19F NMR to confirm fluorine incorporation .

Semicarbazone-Based CNS Agent Development Requiring Modulated Electronic Reactivity

Research groups synthesizing N4-(2,5-disubstituted phenyl)semicarbazones for anticonvulsant or related CNS indications should procure 2-fluoro-5-methylphenol when reduced reactivity relative to the 2,5-dimethylphenyl analog is desired. The direct comparative study by Shalini et al. (Med. Chem. 2006) demonstrated that ortho-fluoro substitution decreases both the HOMO-LUMO energy gap and the anticonvulsant activity profile compared to the 2,5-dimethylphenyl comparator . This provides a rational basis for selecting the fluorinated building block when attenuated biological activity is the design goal, or when fluorine-mediated metabolic stabilization is prioritized over maximal target potency. The quantum mechanical modeling framework from this study enables prospective computational evaluation of new analogs before synthesis .

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